molecular formula C19H24N2O3S B4279352 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B4279352
M. Wt: 360.5 g/mol
InChI Key: PRJXNRWHGPESOB-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring and a methoxyphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. It may serve as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and cancer.

    Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules

    Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological properties.

    1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-hydroxyphenyl)piperazine: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in various applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-8-9-19(16(2)14-15)25(22,23)21-12-10-20(11-13-21)17-6-4-5-7-18(17)24-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXNRWHGPESOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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